molecular formula C5H10 B1627093 Cyclopentane-13C CAS No. 286425-38-5

Cyclopentane-13C

Cat. No.: B1627093
CAS No.: 286425-38-5
M. Wt: 71.13 g/mol
InChI Key: RGSFGYAAUTVSQA-OUBTZVSYSA-N
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Description

Cyclopentane-13C is a cycloalkane compound where one of the carbon atoms is the isotope carbon-13. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of organic molecules. The molecular formula of this compound is 13CC4H10, and it has a molecular weight of 71.13 g/mol .

Scientific Research Applications

Cyclopentane-13C has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentane-13C can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the continuous depolymerization and hydrogenation of dicyclopentadiene labeled with carbon-13. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopentane-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Halogens, alkylating agents

Major Products:

    Oxidation: Cyclopentanone-13C

    Reduction: this compound

    Substitution: Various substituted this compound derivatives

Mechanism of Action

The mechanism of action of Cyclopentane-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope has a nuclear magnetic moment, allowing it to be detected in NMR experiments. This enables researchers to study the molecular structure, dynamics, and interactions of this compound and its derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted .

Comparison with Similar Compounds

Cyclopentane-13C can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its five-membered ring structure and the presence of the carbon-13 isotope, making it particularly valuable in NMR spectroscopy and various scientific research applications.

Properties

IUPAC Name

(113C)cyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFGYAAUTVSQA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[13CH2]C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584028
Record name (~13~C)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-38-5
Record name (~13~C)Cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-38-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-13C
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Cyclopentane-13C
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Cyclopentane-13C
Reactant of Route 4
Cyclopentane-13C
Reactant of Route 5
Cyclopentane-13C
Reactant of Route 6
Cyclopentane-13C

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